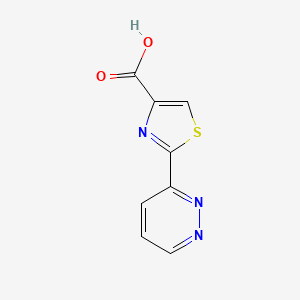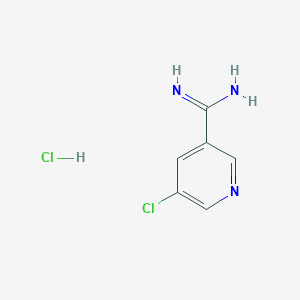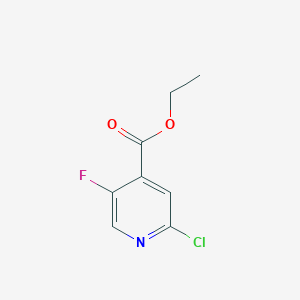
Ethyl 2-Chloro-5-fluoroisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-Chloro-5-fluoroisonicotinate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of isonicotinic acid, where the ethyl ester is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-Chloro-5-fluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-5-fluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the direct chlorination and fluorination of ethyl isonicotinate. This process requires the use of chlorine and fluorine sources, such as thionyl chloride and selectfluor, under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall product quality.
化学反応の分析
Types of Reactions
Ethyl 2-Chloro-5-fluoroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isonicotinates.
Oxidation: Production of 2-chloro-5-fluoroisonicotinic acid.
Reduction: Formation of ethyl 2-chloro-5-fluoroisonicotinyl alcohol.
科学的研究の応用
Ethyl 2-Chloro-5-fluoroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 2-Chloro-5-fluoroisonicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Ethyl 2-Chloro-5-fluoroisonicotinate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-Fluoroisonicotinate: Lacks the chlorine substitution, which may affect its reactivity and binding properties.
Ethyl 2-Chloroisonicotinate: Lacks the fluorine substitution, which may influence its electronic properties and biological activity.
The unique combination of chlorine and fluorine substitutions in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H7ClFNO2 |
|---|---|
分子量 |
203.60 g/mol |
IUPAC名 |
ethyl 2-chloro-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 |
InChIキー |
BXFPGFWVXTWUJF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NC=C1F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)
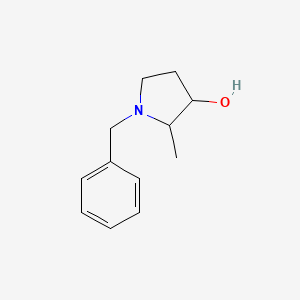
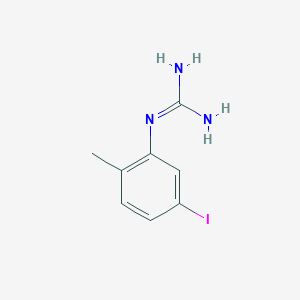
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
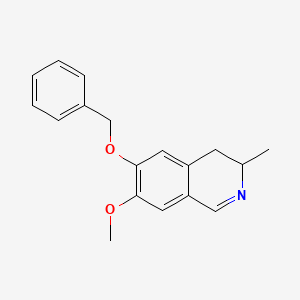
![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)
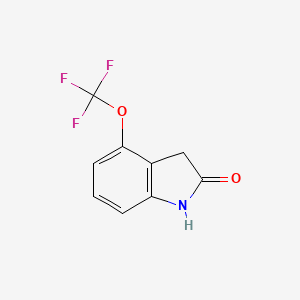
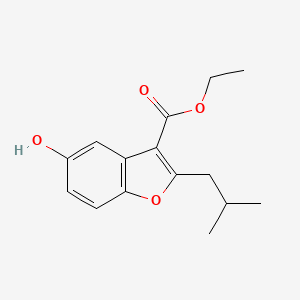
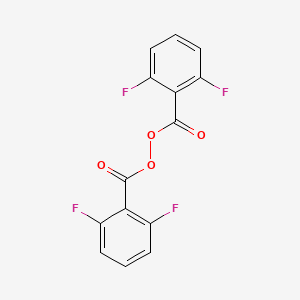
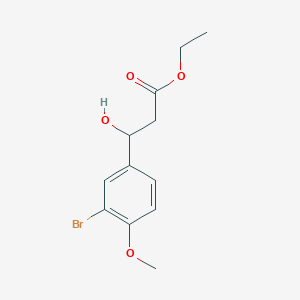
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)

